17-Allylamino-17-demethoxygeldanamycin (17-AAG) is a benzoquinone ansamycin antibiotic that exhibits antiproliferative activity by selectively binding to Heat Shock Protein 90 (HSP90) . It is a less toxic analog of geldanamycin and has been investigated in various cancer models for its potential as an anti-cancer agent.
17-AAG exerts its anti-cancer effects by inhibiting HSP90, a chaperone protein vital for the stability and function of numerous oncoproteins. This inhibition leads to the degradation of client proteins, such as RAF kinases, CDK4, and AKT, through the ubiquitin-proteasome pathway , ultimately leading to cell cycle arrest and apoptosis .
Multiple Myeloma: 17-AAG exhibits synergistic effects with the mTOR inhibitor rapamycin, inhibiting proliferation, inducing apoptosis, and disrupting signaling pathways .
Acute Myelogenous Leukemia: When combined with the FLT-3 kinase inhibitor PKC412, 17-AAG effectively targets AML cells with FLT-3 mutations, leading to enhanced cytotoxicity .
Hodgkin's Lymphoma: 17-AAG induces cell death and enhances the efficacy of chemotherapy and anti-tumor necrosis factor-related apoptosis-inducing ligand death receptor antibodies .
Prostate Cancer: 17-AAG, in combination with siRNA targeting the survivin gene, displays enhanced antiproliferative effects .
Ovarian Cancer: 17-AAG potentially sensitizes ovarian cancer to paclitaxel, particularly in tumors with ERBB2 and/or p-AKT driven resistance .
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: